molecular formula C10H9F2N3 B14907938 n-((1h-Pyrazol-3-yl)methyl)-3,4-difluoroaniline

n-((1h-Pyrazol-3-yl)methyl)-3,4-difluoroaniline

Cat. No.: B14907938
M. Wt: 209.20 g/mol
InChI Key: DYFHXTAWYHLDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline is a chemical compound that features a pyrazole ring attached to a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with a pyrazole derivative. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 3,4-difluoroaniline . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The pathways involved can include inhibition of signal transduction or disruption of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1H-Pyrazol-3-yl)methyl)-3,4-difluoroaniline is unique due to the presence of both the pyrazole ring and the difluoroaniline moiety, which can impart distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

3,4-difluoro-N-(1H-pyrazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H9F2N3/c11-9-2-1-7(5-10(9)12)13-6-8-3-4-14-15-8/h1-5,13H,6H2,(H,14,15)

InChI Key

DYFHXTAWYHLDKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CC=NN2)F)F

Origin of Product

United States

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